molecular formula C17H17BrFN3O2S2 B4368937 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4368937
M. Wt: 458.4 g/mol
InChI Key: OCRGWJYHGSMBRV-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a fluorophenyl group, a pyrazolyl group, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:

    Formation of the Thiophenesulfonamide Core: The thiophenesulfonamide core can be synthesized by reacting thiophene with chlorosulfonic acid, followed by amination with an appropriate amine.

    Introduction of the Bromine Atom: Bromination of the thiophenesulfonamide core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the fluorophenyl group and a palladium catalyst.

    Incorporation of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction, using a suitable pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenesulfonamide moiety.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophenesulfonamide moiety.

    Reduction: Debrominated or defluorinated products.

    Substitution: Substituted derivatives at the fluorophenyl or pyrazolyl groups.

Scientific Research Applications

5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
  • 5-bromo-N-[2-(4-methylphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

Uniqueness

The presence of the fluorophenyl group in 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

5-bromo-N-[2-(4-fluorophenyl)ethyl]-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2S2/c1-21-15(8-10-20-21)12-22(11-9-13-2-4-14(19)5-3-13)26(23,24)17-7-6-16(18)25-17/h2-8,10H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRGWJYHGSMBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(CCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 3
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE

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